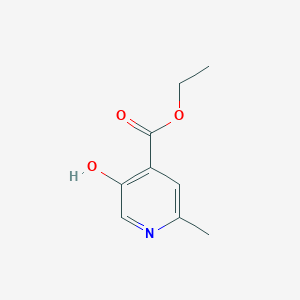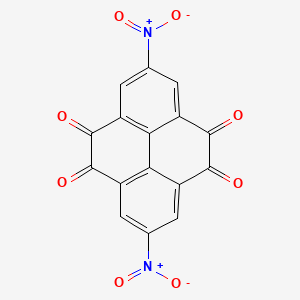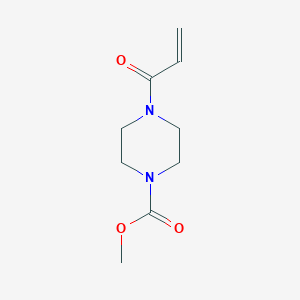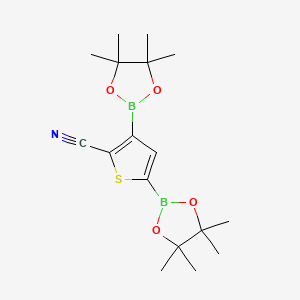![molecular formula C12H9ClN4OS B15156925 8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a sulfanyl group attached to a chlorophenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Formation of the Pyrazine Ring: The pyrazine ring is formed by the condensation of diamines with diketones or other suitable reagents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a chloromethyl derivative.
Final Assembly: The final compound is assembled by linking the triazole and pyrazine rings through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or pyrazine rings.
Substitution: The chlorophenylmethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrazine derivatives.
Substitution: Substituted chlorophenylmethyl derivatives.
科学的研究の応用
8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Biology: It can be used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Evaluated for their inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.
Uniqueness
8-{[(4-chlorophenyl)methyl]sulfanyl}-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific structural features, such as the presence of a sulfanyl group attached to a chlorophenylmethyl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C12H9ClN4OS |
|---|---|
分子量 |
292.74 g/mol |
IUPAC名 |
8-[(4-chlorophenyl)methylsulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-3-1-8(2-4-9)7-19-11-10-15-16-12(18)17(10)6-5-14-11/h1-6H,7H2,(H,16,18) |
InChIキー |
REIWCADYPKZMHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=NNC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


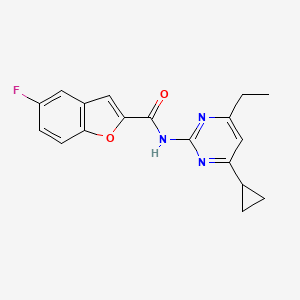
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
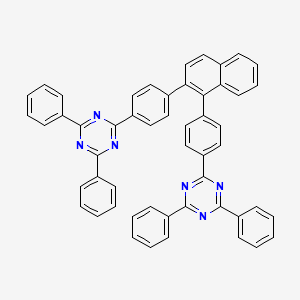
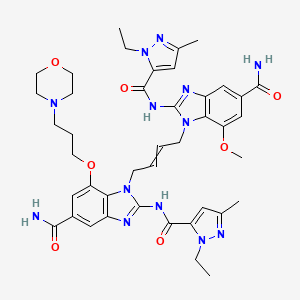
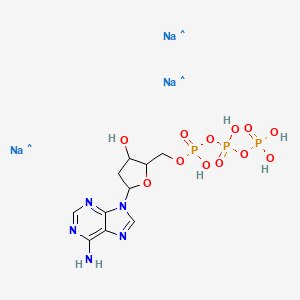
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
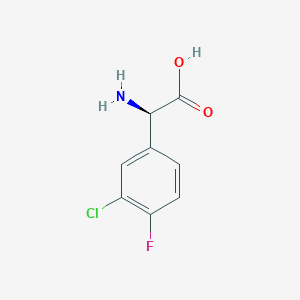
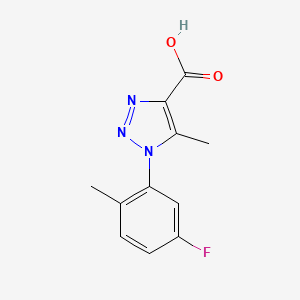
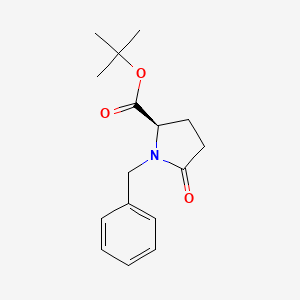
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
